Cas no 54940-95-3 ((S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid)

(S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- (S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid
- Nitrocaphane
- 2-((Bis(2-chloroethyl)amino)methyl)-5-nitrophenylalanine
- 3-[2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenyl]-2-aminopropionic acid
- At-1258
- Nsc 245413
- Phenylalanine, 2-((bis(2-chloroethyl)amino)methyl)-5-nitro-
- 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine
- AT1258
- AT-1258; AT1258; AT 1258
- 2-amino-3-[2-[bis(2-chloroethyl)aminomethyl]-5-nitrophenyl]propanoic acid
- Nitrocaphane/3
- Phenylalanine, 2-[[bis(2-chloroethyl)amino]methyl]-5-nitro-
- AT 1258
- NSC245413
- UNII-6BMN3HZW9E
- NSC-245413
- BCP21053
- DTXSID201201485
- (2S)-2-amino-3-[2-[bis(2-chloroethyl)aminomethyl]-5-nitrophenyl]propanoic acid
- 6BMN3HZW9E
- AKOS040753281
- NITROCAPHANE [WHO-DD]
- 54940-95-3
-
- インチ: InChI=1S/C14H19Cl2N3O4/c15-3-5-18(6-4-16)9-10-1-2-12(19(22)23)7-11(10)8-13(17)14(20)21/h1-2,7,13H,3-6,8-9,17H2,(H,20,21)
- InChIKey: VEBTZMUIBMIPCD-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1[N+](=O)[O-])CC(C(=O)O)N)CN(CCCl)CCCl
計算された属性
- 精确分子量: 363.07547
- 同位素质量: 363.075
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 23
- 回転可能化学結合数: 9
- 複雑さ: 389
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 何もない
- トポロジー分子極性表面積: 112A^2
- XLogP3: -0.6
- Surface Charge: 0
じっけんとくせい
- 密度みつど: 1.392
- Boiling Point: 475.2°C at 760 mmHg
- フラッシュポイント: 241.2°C
- Refractive Index: 1.595
- PSA: 109.7
- LogP: 3.05230
(S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019109488-1g |
(S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid |
54940-95-3 | 95% | 1g |
$510.00 | 2023-09-01 | |
Chemenu | CM274773-1g |
(S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid |
54940-95-3 | 95% | 1g |
$580 | 2022-06-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1153385-1g |
Nitrocaphane |
54940-95-3 | 98% | 1g |
¥4851.00 | 2024-05-09 | |
Chemenu | CM274773-1g |
(S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid |
54940-95-3 | 95% | 1g |
$580 | 2021-06-09 |
(S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
(S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acidに関する追加情報
Research Brief on (S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid (CAS: 54940-95-3)
The compound (S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid (CAS: 54940-95-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in targeted cancer therapy. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.
Recent studies have highlighted the role of this compound as a nitrogen mustard derivative, a class of alkylating agents known for their DNA cross-linking capabilities. The presence of the bis(2-chloroethyl)amino group in its structure suggests a mechanism similar to traditional nitrogen mustards, but with potential improvements in specificity and reduced off-target effects. Researchers have explored its efficacy in vitro against various cancer cell lines, with promising results in inducing apoptosis and inhibiting proliferation.
A 2023 study published in the Journal of Medicinal Chemistry detailed the synthesis of (S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid and its enantiomeric purity, which is critical for its biological activity. The study employed chiral HPLC to confirm the (S)-configuration and demonstrated that the enantiopure form exhibits superior cytotoxic activity compared to its racemic mixture. This underscores the importance of stereochemistry in the design of nitrogen mustard-based therapeutics.
Further investigations into the compound's mechanism revealed its ability to form DNA interstrand cross-links, particularly at guanine-cytosine rich regions, leading to cell cycle arrest and apoptosis. Molecular docking studies suggest that the nitro group enhances binding affinity to DNA, while the propanoic acid moiety may contribute to improved solubility and bioavailability. These findings position the compound as a promising candidate for further preclinical development.
In addition to its direct cytotoxic effects, recent research has explored the potential of (S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid in combination therapies. A 2024 study in Cancer Research demonstrated synergistic effects when used with PARP inhibitors, suggesting that the compound may be particularly effective in cancers with defective DNA repair mechanisms. This opens new avenues for personalized medicine approaches in oncology.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties and reducing potential side effects. Current research efforts are focused on prodrug strategies and targeted delivery systems to enhance tumor specificity. The compound's unique chemical structure, with CAS number 54940-95-3, continues to serve as a valuable scaffold for the development of next-generation alkylating agents with improved therapeutic indices.
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